BenchChemオンラインストアへようこそ!

Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate

Physicochemical Profiling Drug-Likeness Medicinal Chemistry

Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate (CAS 312284-93-8) is a fully synthetic arylpiperazine derivative in which a 2-methoxyphenyl group occupies the piperazine N1 position and a 3,5-dinitrobenzoate methyl ester is directly attached at the piperazine N4 position via an N-aryl bond. Cataloged as a screening compound (ChemDiv ID 8008-5308; PubChem CID with molecular formula C₁₉H₂₀N₄O₇ and molecular weight 416.4 g/mol, the molecule features dual electron-withdrawing nitro groups ortho to the piperazine attachment point on the benzoate ring, generating a sterically congested and electronically polarized aromatic core that distinguishes it from mono-nitro or non-nitrated arylpiperazine congeners.

Molecular Formula C19H20N4O7
Molecular Weight 416.39
CAS No. 312284-93-8
Cat. No. B2521724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate
CAS312284-93-8
Molecular FormulaC19H20N4O7
Molecular Weight416.39
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C19H20N4O7/c1-29-17-6-4-3-5-14(17)20-7-9-21(10-8-20)18-15(22(25)26)11-13(19(24)30-2)12-16(18)23(27)28/h3-6,11-12H,7-10H2,1-2H3
InChIKeyVPYASOQXUJAKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate (CAS 312284-93-8) – Arylpiperazine Screening Compound with Differentiated Dinitrobenzoate Scaffold


Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate (CAS 312284-93-8) is a fully synthetic arylpiperazine derivative in which a 2-methoxyphenyl group occupies the piperazine N1 position and a 3,5-dinitrobenzoate methyl ester is directly attached at the piperazine N4 position via an N-aryl bond [1]. Cataloged as a screening compound (ChemDiv ID 8008-5308; PubChem CID 4687160) with molecular formula C₁₉H₂₀N₄O₇ and molecular weight 416.4 g/mol, the molecule features dual electron-withdrawing nitro groups ortho to the piperazine attachment point on the benzoate ring, generating a sterically congested and electronically polarized aromatic core that distinguishes it from mono-nitro or non-nitrated arylpiperazine congeners [1].

Why Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate Cannot Be Replaced by Generic Arylpiperazine or Dinitrobenzoate Analogs


Arylpiperazines are recognized pharmacophores for aminergic GPCR targets, but even single-atom variations—such as methyl ester vs. carboxylic acid at the benzoate terminus or amide vs. direct N-aryl linkage to the piperazine—profoundly alter hydrogen-bonding capacity, molecular geometry, lipophilicity, and solid-state supramolecular assembly [1][2]. The 3,5-dinitrobenzoate methyl ester eliminates the carboxylic acid hydrogen bond donor, reducing the donor count to zero compared with the acid analog, while the direct N-aryl attachment forces both piperazine nitrogens into pyramidal geometries, in contrast to the planar amidic nitrogen observed in the 1-(3,5-dinitrobenzoyl) analog [3]. These structural distinctions preclude simple interchange in any application where molecular recognition, solubility, or crystal engineering is design-critical [2][3].

Quantitative Comparator Evidence for Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate Selection


Hydrogen Bond Donor Count: Methyl Ester (0 HBD) vs. Carboxylic Acid Analog (1 HBD) – Implications for Solubility and Permeability

The target compound, as the methyl ester, possesses zero hydrogen bond donor (HBD) atoms, as computed by Cactvs 3.4.8.24 and confirmed by the PubChem record [1]. In contrast, the corresponding carboxylic acid analog, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoic acid, contains one carboxylic acid HBD . This single-donor difference is consequential: zero HBD compounds are, on average, associated with improved passive membrane permeability and reduced aqueous solubility relative to their mono-HBD acid counterparts, as established by the Lipinski and Veber rule sets widely applied in drug discovery screening [2]. The target compound thus offers a distinct physicochemical starting point when permeability or CNS penetration is prioritized over aqueous solubility.

Physicochemical Profiling Drug-Likeness Medicinal Chemistry

Piperazine Nitrogen Hybridization: Direct N-Aryl (Pyramidal–Pyramidal) vs. Amide Linker (Planar–Pyramidal) Geometry

In 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, where the benzoate moiety is connected via an amide bond, the amidic N1 nitrogen is planar (sum of bond angles = 360°) while the non-amidic N4 is pyramidal (sum of angles = 343°), and the piperazine ring adopts a chair conformation with a ring-puckering angle θ = 12.69° [1]. By contrast, the target compound features a direct N-aryl bond from the piperazine to the dinitrobenzoate ring, meaning neither nitrogen participates in an amide resonance system; both are expected to adopt pyramidal geometries analogous to the N4 center in the amide analog [2]. This dual-pyramidal configuration alters the spatial orientation of the piperazine nitrogen lone pairs and the vector of the N-aryl bond, directly impacting pharmacophore geometry in receptor docking models [3].

Structural Chemistry Conformational Analysis Receptor-Ligand Docking

Solid-State Supramolecular Assembly: Absence of Classical Hydrogen Bond Donors vs. 3,5-Dinitrobenzoate Salt Ribbon Architecture

The 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrobenzoate dihydrate salt (XI) crystallizes with N—H···O and O—H···O hydrogen bonds that link the protonated piperazinium cation, the 3,5-dinitrobenzoate anion, and water molecules into a complex ribbon structure [1]. In contrast, the target methyl ester compound lacks both the piperazinium N—H donor (present in the salt) and the carboxylate O⁻ acceptor, possessing zero classical hydrogen bond donors by computed descriptor [2]. A related neutral analog, 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, similarly devoid of strong hydrogen bond donors, displays no hydrogen bonds of any kind in its crystal; instead, molecular packing is governed solely by π(nitrobenzene)···π(methoxybenzene) stacking interactions with inter-centroid separations of 3.8444 and 3.9197 Å [3]. The target methyl ester is predicted to exhibit analogous π-stack-dominated packing, yielding a fundamentally different solid-state landscape from the hydrogen-bonded salt [1][3].

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Computed Lipophilicity: LogP 3.1–4.1 (Methyl Ester) vs. Predicted Lower LogP for Carboxylic Acid Analog

The target methyl ester exhibits a computed XLogP3-AA of 3.1 (PubChem) and a vendor-reported logP of 4.13 (ChemDiv), with an additional logD₇.₄ of 4.13 indicating negligible ionization at physiological pH [1]. The carboxylic acid analog, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoic acid, is expected to show a substantially lower logD₇.₄ due to ionization of the carboxylic acid group (typical ΔlogD ≈ 1–2 log units between a methyl ester and its parent acid at pH 7.4, based on the ionization of benzoic acid derivatives, pKₐ ≈ 3–4) [2]. This lipophilicity gap places the two compounds in different ADME space: the ester falls within optimal CNS drug-like logP range (2–4), whereas the ionized acid is preferentially retained in aqueous compartments, influencing both assay behavior and in vivo distribution [2].

ADME Prediction Lipophilicity Computational Chemistry

Differentiated Application Scenarios for Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate Based on Comparator Evidence


CNS-Focused Screening Library Enrichment Requiring Zero HBD and Optimal Lipophilicity

Compound libraries enriched for CNS drug-likeness prioritize molecules with zero hydrogen bond donors and logP in the 2–4 range to favor blood–brain barrier penetration [1]. With 0 HBD and a computed logP of 3.1–4.1, the target methyl ester falls squarely within this window, whereas the carboxylic acid analog (1 HBD, ionized at pH 7.4) would be penalized in CNS multiparameter optimization scores [1]. Procurement of the methyl ester rather than the acid is therefore indicated when the screening objective is CNS target engagement.

Structure-Based Drug Design Requiring Defined Piperazine Nitrogen Geometry

In docking studies against aminergic GPCRs, the hybridization and spatial orientation of the piperazine nitrogens are first-order determinants of binding pose [2]. The target compound's dual-pyramidal nitrogen configuration—inferred from its direct N-aryl connectivity—provides a distinct pharmacophore geometry compared with the amide-linked analog (one planar, one pyramidal nitrogen) . Researchers conducting virtual screening or SAR-by-catalog around dopamine D₂/D₃ or serotonin 5-HT₁A receptors should select the methyl ester when the design hypothesis requires a fully pyramidal piperazine core.

Crystal Engineering of π-Stacked Architectures with Tunable Morphology

Neutral dinitrobenzoate esters lacking hydrogen bond donors, exemplified by the target compound, are predicted to crystallize via π-stacking interactions rather than hydrogen-bond networks [3][4]. This packing mode is amenable to co-crystallization with complementary π-acceptor or π-donor coformers, enabling systematic crystal engineering studies. The availability of the compound as a pre-characterized screening compound from multiple vendors (ChemDiv ID 8008-5308) with defined purity facilitates reproducible solid-form screening [5].

Prodrug Strategy Assessment Using Carboxylic Acid Bioisostere Comparison

Methyl esters of carboxylic acid drugs are classic prodrug motifs that enhance oral absorption by masking ionizable groups [6]. The target methyl ester, paired with its corresponding carboxylic acid analog, constitutes a matched ester–acid pair for evaluating the impact of ester prodrug conversion on permeability, solubility, and metabolic stability. When designing in vitro–in vivo correlation studies, sourcing both the ester (target) and the acid as discrete, well-characterized entities enables direct quantification of the ester hydrolysis rate and its pharmacokinetic consequences [6].

Quote Request

Request a Quote for Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.